6-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-4,5-dimethylphenyl}pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{3-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]-4,5-DIMETHYLPHENYL}-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a dihydropyridazinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]-4,5-DIMETHYLPHENYL}-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the cyclization to form the dihydropyridazinone core under specific reaction conditions such as controlled temperature and pH .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
6-{3-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]-4,5-DIMETHYLPHENYL}-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or amines .
Wissenschaftliche Forschungsanwendungen
6-{3-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]-4,5-DIMETHYLPHENYL}-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 6-{3-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]-4,5-DIMETHYLPHENYL}-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]ANILINE: Shares the piperidine and sulfonyl groups but lacks the dihydropyridazinone core.
5-(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL-1-METHYLINDOLE-2,3-DIONE: Contains a similar sulfonyl group but has a different core structure.
(3,3-DIMETHYLPIPERIDIN-1-YL)(6-(3-FLUORO-4-METHYLPHENYL)PYRIDIN-2-YL)METHANONE: Features a piperidine ring and a sulfonyl group but differs in the aromatic core.
Uniqueness
What sets 6-{3-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]-4,5-DIMETHYLPHENYL}-2,3-DIHYDROPYRIDAZIN-3-ONE apart is its unique combination of functional groups and core structure, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C19H25N3O3S |
---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
3-[3-(3,5-dimethylpiperidin-1-yl)sulfonyl-4,5-dimethylphenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C19H25N3O3S/c1-12-7-13(2)11-22(10-12)26(24,25)18-9-16(8-14(3)15(18)4)17-5-6-19(23)21-20-17/h5-6,8-9,12-13H,7,10-11H2,1-4H3,(H,21,23) |
InChI-Schlüssel |
VYIQLLBIHGMIQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C(=CC(=C2)C3=NNC(=O)C=C3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.